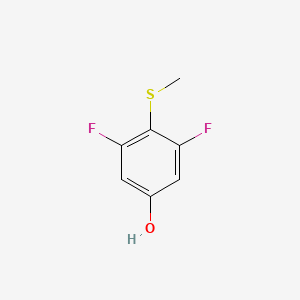

3-Fluoro-4-(1-piperazinyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-4-(1-piperazinyl)phenol” is a chemical compound with the CAS Number: 1543004-30-3 . It has a molecular weight of 196.22 and is typically stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(1-piperazinyl)phenol” is1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“3-Fluoro-4-(1-piperazinyl)phenol” is a solid at room temperature . It has a molecular weight of 196.22 . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique

Pharmacological Research

3-Fluoro-4-(1-piperazinyl)phenol: is a compound that can be utilized in the development of new pharmacological agents. Its structure, which includes a piperazine ring, is commonly found in molecules with significant biological activity . This compound could serve as a precursor or an intermediate in the synthesis of potential medications targeting central nervous system disorders due to the piperazine moiety’s known interaction with various neurotransmitter receptors.

Material Science

In material science, 3-Fluoro-4-(1-piperazinyl)phenol may be investigated for its potential use in creating novel polymeric materials. The presence of both a phenolic hydroxyl group and a piperazine ring could allow for crosslinking reactions that result in new polymer structures with unique properties such as enhanced thermal stability or specific interaction capabilities with other substances .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for constructing more complex molecules. Its fluorinated aromatic ring can undergo various organic reactions, including Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Fluoro-4-(1-piperazinyl)phenol could be used as standards or reagents. Due to its unique structure, it can be part of the calibration process in high-performance liquid chromatography (HPLC) or as a reactant in the development of new analytical methods .

Life Sciences Research

The compound’s potential interaction with biological systems makes it a candidate for life sciences research. It could be used in studies investigating the mechanism of action of piperazine-containing compounds on biological targets, which is valuable for understanding the pharmacodynamics of drugs that contain similar structural features .

Environmental Studies

3-Fluoro-4-(1-piperazinyl)phenol: might be used in environmental studies to understand the behavior of fluorinated organic compounds in ecosystems. Its stability and potential bioaccumulation could be subjects of research, contributing to the assessment of environmental risks associated with the use of fluorinated compounds .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that piperazinyl compounds have been tested for their anticancer activity , suggesting potential targets could be cancer-related proteins or pathways.

Biochemical Pathways

Given the potential anticancer activity of piperazinyl compounds , it is possible that this compound may influence pathways related to cell proliferation and apoptosis.

Propriétés

IUPAC Name |

3-fluoro-4-piperazin-1-ylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXXFVCWUKAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(1-piperazinyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)